ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the thiazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzoate ester: This is achieved through esterification reactions.
Functional group modifications: Chlorination and fluorination are carried out using specific reagents to introduce the chloroanilino and fluorophenethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may bind to and inhibit the activity of certain enzymes.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interactions: Potential to bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2-AMINO-4-CHLOROANILINO)-1-PIPERIDINECARBOXYLATE
- METHYL 2-((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
- ETHYL 4-((2-CHLORO-4-QUINAZOLINYL)SULFANYL)-1-PIPERIDINECARBOXYLATE
Properties
Molecular Formula |
C28H25ClFN3O4S |
---|---|
Molecular Weight |
554.0 g/mol |
IUPAC Name |
ethyl 4-[[6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C28H25ClFN3O4S/c1-2-37-27(36)19-9-13-21(14-10-19)31-28-33(16-15-18-7-11-20(30)12-8-18)25(34)17-24(38-28)26(35)32-23-6-4-3-5-22(23)29/h3-14,24H,2,15-17H2,1H3,(H,32,35) |
InChI Key |
FGDUMBRRIWHEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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